molecular formula C2H3NO2 B15350503 3H-1,2,3-Dioxazole CAS No. 474353-08-7

3H-1,2,3-Dioxazole

Cat. No.: B15350503
CAS No.: 474353-08-7
M. Wt: 73.05 g/mol
InChI Key: BWCDLEQTELFBAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3H-1,2,3-Dioxazole is a heterocyclic organic compound characterized by a five-membered ring containing two oxygen atoms and one nitrogen atom. This compound is part of the oxazole family and exhibits unique chemical properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3H-1,2,3-Dioxazole can be synthesized through several methods, including the cyclization of hydroxylamine derivatives with diketones or β-keto esters. The reaction typically involves heating the reactants in the presence of a dehydrating agent to facilitate ring closure.

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3H-1,2,3-Dioxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and introducing functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed: The reactions of this compound can yield a variety of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

3H-1,2,3-Dioxazole has found applications in various fields of scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Derivatives of this compound are being explored for their therapeutic potential in treating various diseases.

  • Industry: It is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.

Mechanism of Action

The mechanism by which 3H-1,2,3-Dioxazole exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely, but often include interactions with cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

  • 1,3-Oxazole

  • 1,2,4-Oxadiazole

  • 1,2,3-Triazole

  • 1,2,4-Triazole

Properties

CAS No.

474353-08-7

Molecular Formula

C2H3NO2

Molecular Weight

73.05 g/mol

IUPAC Name

3H-dioxazole

InChI

InChI=1S/C2H3NO2/c1-2-4-5-3-1/h1-3H

InChI Key

BWCDLEQTELFBAW-UHFFFAOYSA-N

Canonical SMILES

C1=COON1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.